molecular formula C19H15NO3 B6394725 6-(4-Benzyloxyphenyl)picolinic acid CAS No. 1261968-61-9

6-(4-Benzyloxyphenyl)picolinic acid

Cat. No.: B6394725
CAS No.: 1261968-61-9
M. Wt: 305.3 g/mol
InChI Key: AVDXUDIUTUNGRV-UHFFFAOYSA-N
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Description

6-(4-Benzyloxyphenyl)picolinic acid is an organic compound with the molecular formula C19H15NO3 It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is substituted with a 4-benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Benzyloxyphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and 4-benzyloxybenzaldehyde.

    Condensation Reaction: Picolinic acid is subjected to a condensation reaction with 4-benzyloxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the benzyloxy group to yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-Benzyloxyphenyl)picolinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions and their biological implications.

Mechanism of Action

The mechanism of action of 6-(4-Benzyloxyphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 6-(3-Benzyloxyphenyl)picolinic acid
  • 6-Amino-3-(4-benzyloxyphenyl)picolinic acid

Comparison:

  • 6-(4-Benzyloxyphenyl)picolinic acid vs. 6-(3-Benzyloxyphenyl)picolinic acid: The position of the benzyloxy group on the phenyl ring can influence the compound’s reactivity and binding properties.
  • This compound vs. 6-Amino-3-(4-benzyloxyphenyl)picolinic acid: The presence of an amino group can significantly alter the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

6-(4-phenylmethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)18-8-4-7-17(20-18)15-9-11-16(12-10-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDXUDIUTUNGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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